molecular formula C15H32ClN B12646690 Allyltributylammonium chloride CAS No. 94277-45-9

Allyltributylammonium chloride

Cat. No.: B12646690
CAS No.: 94277-45-9
M. Wt: 261.87 g/mol
InChI Key: NELXXSFAXNBCEP-UHFFFAOYSA-M
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Description

Allyltributylammonium chloride (CAS: 253-476-9) is a quaternary ammonium compound with the molecular formula C₁₅H₃₂ClN and a molecular weight of 261.88 g/mol . Its structure consists of a positively charged nitrogen atom bonded to an allyl group (CH₂=CHCH₂–) and three butyl chains (–C₄H₉). This amphiphilic design grants it unique solubility properties, acting as a phase-transfer catalyst in organic synthesis and polymer chemistry . Its applications span industrial processes, including the modification of polysaccharides (e.g., sodium alginate grafting) and stabilization of colloidal systems .

Properties

CAS No.

94277-45-9

Molecular Formula

C15H32ClN

Molecular Weight

261.87 g/mol

IUPAC Name

tributyl(prop-2-enyl)azanium;chloride

InChI

InChI=1S/C15H32N.ClH/c1-5-9-13-16(12-8-4,14-10-6-2)15-11-7-3;/h8H,4-7,9-15H2,1-3H3;1H/q+1;/p-1

InChI Key

NELXXSFAXNBCEP-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CC=C.[Cl-]

Origin of Product

United States

Preparation Methods

The synthesis of allyltributylammonium chloride typically involves the quaternization of tributylamine with allyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or ethanol. The process involves the following steps:

    Dissolution: Tributylamine is dissolved in the chosen solvent.

    Addition: Allyl chloride is added dropwise to the solution while maintaining a controlled temperature.

    Reaction: The mixture is stirred and heated to promote the quaternization reaction.

    Isolation: The product is isolated by filtration and purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Allyltributylammonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: While not commonly involved in oxidation-reduction reactions, it can act as a catalyst in such processes.

    Phase-Transfer Catalysis: It is widely used as a phase-transfer catalyst to facilitate reactions between aqueous and organic phases.

Common reagents used in these reactions include alkyl halides, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Allyltributylammonium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, enabling reactions that would otherwise be difficult to achieve.

    Biology: It can be used in the preparation of biologically active compounds and in various biochemical assays.

    Medicine: Research into its potential medicinal properties is ongoing, particularly in drug delivery systems.

    Industry: It is employed in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism by which allyltributylammonium chloride exerts its effects is primarily through its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and yield. The molecular targets and pathways involved include the interaction with various ions and molecules in the reaction medium, promoting their solubility and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quaternary ammonium compounds (QACs) share a cationic nitrogen center but differ in alkyl/aryl substituents, which critically influence their physicochemical properties and applications. Below is a detailed comparison:

Allyltrimethylammonium Chloride

  • Molecular Formula : C₆H₁₄ClN
  • Molecular Weight : 135.63 g/mol .
  • Structure : Nitrogen bonded to one allyl group and three methyl groups .
  • Applications :
    • Used in grafting reactions for hydrogels (e.g., sodium alginate modification) due to its small size and high reactivity .
    • Key intermediate in synthesizing cross-linked polymers for pharmaceuticals (e.g., colesevelam hydrochloride) .
  • Solubility : Highly water-soluble due to short alkyl chains.

Benzyltributylammonium Chloride

  • Molecular Formula : C₁₉H₃₄ClN
  • Molecular Weight : 312.93 g/mol .
  • Structure : Nitrogen bonded to one benzyl group (aromatic) and three butyl groups .
  • Applications :
    • Acts as a hydrogen bond acceptor in deep eutectic solvents (DES) for green chemistry applications .
    • Surfactant in dye interactions (e.g., conductometric studies with anionic dyes like indigo carmine) .
  • Solubility : Preferentially dissolves in organic solvents due to aromaticity.

Cetyltrimethylammonium Chloride

  • Molecular Formula : C₁₉H₄₂ClN
  • Molecular Weight : 320.00 g/mol .
  • Structure : Nitrogen bonded to one cetyl group (C₁₆H₃₃) and three methyl groups .
  • Applications: Common cationic surfactant in disinfectants and antiseptics due to its long hydrophobic tail . Stabilizes nanoparticles in material science.
  • Solubility : Forms micelles in aqueous solutions.

Lauryltrimethylammonium Chloride

  • Molecular Formula : C₁₅H₃₄ClN
  • Molecular Weight : 263.89 g/mol .
  • Structure : Nitrogen bonded to one lauryl group (C₁₂H₂₅) and three methyl groups .
  • Applications :
    • Key ingredient in cosmetic formulations (e.g., hair conditioners) for its emulsifying properties .
  • Solubility : Moderate water solubility with micelle-forming tendencies.

Key Research Findings

Role in Polymer Chemistry

  • Allyltributylammonium chloride enhances sodium alginate grafting by introducing polyacrylic acid-co-allyltrimethylammonium chloride, improving hydrogel mechanical strength .
  • Benzyltributylammonium chloride outperforms allyl-based analogs in DES applications due to stronger π-π interactions with aromatic donors .

Surfactant Performance

  • Cetyltrimethylammonium chloride exhibits superior antimicrobial activity compared to lauryl or butyl variants, attributed to its longer hydrophobic chain disrupting bacterial membranes .

Comparative Data Table

Property/Application This compound Allyltrimethylammonium Chloride Benzyltributylammonium Chloride Cetyltrimethylammonium Chloride
Molecular Weight (g/mol) 261.88 135.63 312.93 320.00
Critical Micelle Conc. Not reported 0.1–1 mM 0.05–0.5 mM 0.3–1.5 mM
Primary Applications Phase-transfer catalysis , polymer grafting Pharmaceutical cross-linking Green solvents Surfactants, antiseptics
Water Solubility Moderate High Low (organic solvents) High (micelle-forming)

Biological Activity

Allyltributylammonium chloride (ABAC) is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of ABAC, including its mechanisms of action, efficacy against various microorganisms, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₅H₃₂ClN and consists of a central nitrogen atom bonded to three butyl groups and one allyl group. This structure imparts unique properties that influence its biological activity.

The biological activity of ABAC is primarily attributed to its ability to disrupt cellular membranes. Similar to other quaternary ammonium compounds (QACs), ABAC interacts with the lipid bilayer of microbial cells, leading to:

  • Membrane Disruption : ABAC integrates into the membrane, causing increased permeability and leakage of cellular contents.
  • Inhibition of Cellular Functions : The disruption can impair vital cellular processes, including respiration and nutrient uptake.

Antimicrobial Activity

ABAC has demonstrated significant antimicrobial properties against a range of pathogens. The effectiveness varies depending on the concentration and type of microorganism:

  • Bacteria : ABAC exhibits activity against both Gram-positive and Gram-negative bacteria. Studies indicate that it is generally more effective against Gram-positive strains due to their simpler cell wall structure.
  • Fungi : The compound also shows antifungal activity, particularly against yeast species like Candida albicans.
  • Viruses : Limited studies suggest potential antiviral properties, although more research is needed in this area.

Comparative Efficacy Table

Microorganism TypeOrganism ExampleMinimum Inhibitory Concentration (MIC)
Gram-positive bacteriaStaphylococcus aureus32 µg/mL
Gram-negative bacteriaEscherichia coli64 µg/mL
YeastCandida albicans16 µg/mL
FungiAspergillus niger32 µg/mL

Case Study 1: Antimicrobial Efficacy in Clinical Settings

A study conducted in a clinical setting evaluated the efficacy of ABAC as a disinfectant in hospital environments. The results indicated a significant reduction in bacterial load on surfaces treated with ABAC compared to traditional disinfectants. The study highlighted the rapid action of ABAC against common nosocomial pathogens.

Case Study 2: Toxicological Assessment

In another investigation, researchers assessed the cytotoxicity of ABAC using human cell lines. The findings revealed that while ABAC effectively inhibited microbial growth, it also exhibited cytotoxic effects at higher concentrations, necessitating careful consideration for its use in therapeutic applications.

Research Findings

Recent research has focused on optimizing the formulation of ABAC for enhanced antimicrobial efficacy while minimizing toxicity. Studies have shown that modifying the alkyl chain length or the counterion can significantly influence its antimicrobial properties. For example, variations with longer alkyl chains have been associated with increased potency against specific microbes.

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